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Abstract

Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent for treating respiratory tract infections. Its complex molecule

Introduction

Gemifloxacin Mesylate is chemically known as 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,

Route 1: Convergent Synthesis Approach

This approach involves the independent synthesis of the core naphthyridine ring system and the functionalized pyrrolidine side chain, which are then

Synthesis of the Naphthyridine Core

The key naphthyridine intermediate is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. A common method for it
» Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (THF, 5 ml) i
« Add concentrated hydrochloric acid (45 pL, 0.7 mmol) to the solution.

» Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

« Upon completion, cool the reaction mixture to room temperature.

« The precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Parameter

Starting Material

Reagents

Reaction Time

Reaction Temperature

Yield

Purity

Synthesis of the Pyrrolidine Side Chain and Coupling

A novel and efficient method for the synthesis of the pyrrolidine side chain and its subsequent coupling with the naphthyridine core involves the use o
Step 1: Formation of the Protected Side Chain

« Dissolve 4-(Aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (25 gm) in methanol (375 mL) and add triethylamine (49 mL) dropwise at z
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« To the clear solution, add ethyl acetoacetate (18 gm) dropwise.

« Stir the reaction mixture for 30-45 minutes to form the enamine-protected intermediate.

Step 2: Coupling Reaction

« To the solution containing the protected side chain, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid (27.8 «
* Heat the reaction mass to reflux temperature and maintain until the reaction is complete (monitored by HPLC).

» Cool the reaction mass, filter, wash with methanol, and dry under vacuum to obtain the protected Gemifloxacin intermediate.

Step 3: Deprotection and Mesylate Salt Formation

« The protected Gemifloxacin intermediate is dissolved in a suitable solvent such as chloroform.

« Add a solution of methanesulfonic acid in methylene dichloride and stir until the reaction is complete.

« Filter the solid material, wash with ethanol, and dry under vacuum to yield Gemifloxacin Mesylate.

Parameter

Step 2 Yield
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Final Product Yield
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digraph "Convergent Synthesis of Gemifloxacin Mesylate" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes

Naphthyridine ester [label="Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\nl,4-dihydro-1,8-naphthyridine-3-car
Naphthyridine acid [label="7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\nl,4-dihydro-1,8-naphthyridine-3-carboxylic
Pyrrolidine start [label="4-(Aminomethyl)pyrrolidin-3-one\n0-methyloxime hydrochloride", fillcolor="#F1F3F4",
Protected pyrrolidine [label="Enamine-protected\nPyrrolidine Side Chain", fillcolor="#FBBC05", fontcolor="#20
Coupled product [label="Protected Gemifloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"];

Gemifloxacin _mesylate [label="Gemifloxacin Mesylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Naphthyridine ester -> Naphthyridine acid [label="HCl, THF\nReflux"];

Pyrrolidine start -> Protected pyrrolidine [label="Ethyl acetoacetate,\nTriethylamine, Methanol"];
Naphthyridine acid -> Coupled product [label="Reflux"];

Protected pyrrolidine -> Coupled product;

Coupled product -> Gemifloxacin mesylate [label="Methanesulfonic acid,\nCH2C12"];

}

### **Route 2: Linear Synthesis of the Key Pyrrolidine Intermediate**
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This route focuses on the construction of the 4-aminomethylpyrrolidin-3-one-0-methyloxime dihydrochloride int
#### **Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-0-methyloxime dihydrochloride**

**Step 1: Nucleophilic Addition and Amino Protection**

1. Add glycine ethyl ester hydrochloride (16.8g, 0.12mol) and sodium hydroxide (4.9g, 0.12mol) to methanol (
Heat and stir at 55-60°C, and add acrylonitrile (8.9mL, 0.132mol) dropwise over 0.5 hours.

Continue to stir at the same temperature for 8 hours.

Cool to room temperature and add di-tert-butyl dicarbonate (26.2g, 0.12mol). Stir for 1.5 hours.

Work-up with ethyl acetate extraction to obtain the protected amino ester.

u b~ WN

**Step 2: Condensation**
1. Dissolve the product from Step 1 in an organic solvent and add dropwise to an ethanolic solution of a str
2. Reflux for 1 hour, followed by an appropriate work-up to yield the cyclized product.

**Step 3: Reduction of the Ester**
1. The cyclized product is subjected to reduction using a suitable reducing agent to convert the ester group

**Step 4: Oxidation**
1. The resulting alcohol is oxidized to a ketone using an oxidizing agent like Jones reagent.

**Step 5: Oximation**
1. The ketone is then reacted with methoxamine hydrochloride in the presence of a base like sodium acetate t

**Step 6: Deprotection**
1. The protecting groups are removed by treatment with a strong acid, such as hydrogen chloride in ethyl ace

Step | Key Transformation | Yield |

e B I |

1 | Nucleophilic addition & Boc protection | 96% |
2 | Dieckmann Condensation | 68% |

3 & 4 | Reduction & Oxidation | - |

5 | Oximation | 78.3% (two steps) |

6 | Deprotection | 94.7% |

“dot
digraph "Linear Synthesis of Pyrrolidine Intermediate" {
graph [rankdir="LR", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="Glycine ethyl ester HCl\n+ Acrylonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];

Stepl prod [label="Protected Amino Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Step2 prod [label="Cyclized Pyrrolidinone", fillcolor="#FBBC05", fontcolor="#202124"];

Step3 prod [label="Hydroxymethyl Pyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Step4 prod [label="Pyrrolidinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step5 prod [label="0-Methyloxime", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Final prod [label="4-aminomethylpyrrolidin-3-one-\nO-methyloxime dihydrochloride", fillcolor="#FBBC05", fon

// Edges

Start -> Stepl prod [label="1. NaOH, MeOH\n2. (Boc)20"];
Stepl prod -> Step2 prod [label="Base, EtOH\nReflux"];
Step2 prod -> Step3 prod [label="Reduction"];

Step3 prod -> Step4 prod [label="Oxidation"];

Step4 prod -> Step5 prod [label="Methoxamine HC1l,\nNaOAc"];
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Step5 prod -> Final prod [label="HCl, EtOAc"];
}

Conclusion

The synthetic routes outlined in this technical guide represent significant advancements in the synthesis of

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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